Avizafone

Übersicht

Beschreibung

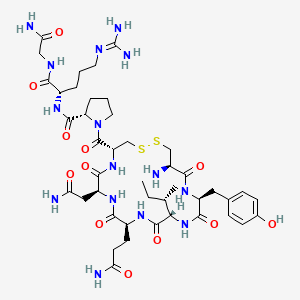

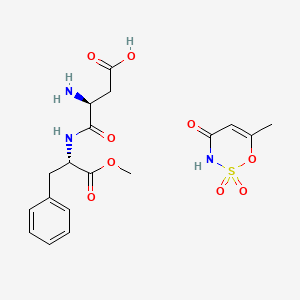

Es wird hauptsächlich als Gegenmittel gegen Vergiftungen mit Organophosphat-Nervenkampfstoffen wie Sarin, Tabun und Soman eingesetzt . Avizafone wird durch Enzyme im Blut zu Diazepam metabolisiert, einem Medikament, das für seine anxiolytischen, antikonvulsiven und muskelrelaxierenden Eigenschaften bekannt ist .

Wissenschaftliche Forschungsanwendungen

Avizafone hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung über den folgenden Mechanismus aus:

Wirkmechanismus

Target of Action

Avizafone primarily targets the GABAA receptor , a major inhibitory neurotransmitter receptor in the central nervous system . The GABAA receptor plays a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

This compound is a prodrug of diazepam, a benzodiazepine derivative . It is metabolized by enzymes in the blood to form the active drug, diazepam . Diazepam, in turn, acts as a positive allosteric modulator of the GABAA receptor . This means it enhances the receptor’s response to gamma-aminobutyric acid (GABA), increasing the flow of chloride ions into the neuron and thereby hyperpolarizing the cell. This hyperpolarization makes it more difficult for the neuron to generate an action potential, effectively inhibiting neuronal activity.

Biochemical Pathways

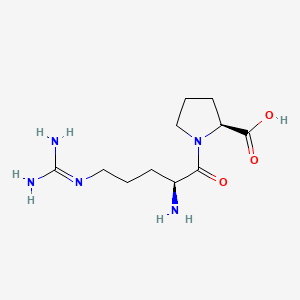

The conversion of this compound to diazepam is facilitated by an aminopeptidase, which hydrolyzes this compound to liberate lysine and diazepam . This enzymatic activation and deamination of metabolic byproducts in the blood lead to the rapid conversion of this compound to diazepam .

Pharmacokinetics

This compound is water-soluble and can be administered intramuscularly . Its water solubility and the enzymatic conversion to diazepam allow for rapid absorption and onset of action . The rate and extent of supersaturation, and thus the bioavailability of diazepam, are determined by the prodrug/enzyme ratio .

Result of Action

The primary result of this compound’s action is the potentiation of GABAergic inhibition via the GABAA receptor. This leads to a decrease in neuronal excitability, which can be particularly beneficial in conditions characterized by excessive neuronal activity, such as seizures. This compound is mainly used as an antidote to poisoning with organophosphate nerve agents .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as atropine, can affect the pharmacokinetics and efficacy of this compound . Additionally, the physiological environment, including the pH and temperature, can impact the enzymatic conversion of this compound to diazepam .

Biochemische Analyse

Biochemical Properties

Avizafone plays a crucial role in biochemical reactions as a prodrug that is metabolized into diazepam. The conversion process involves aminopeptidase enzymes that hydrolyze this compound to release lysine and diazepam . Diazepam, the active form, interacts with the gamma-aminobutyric acid A (GABAA) receptor as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to its therapeutic effects.

Cellular Effects

This compound, through its active form diazepam, affects various types of cells and cellular processes. Diazepam enhances the inhibitory neurotransmitter GABA’s effects, leading to reduced neuronal excitability . This modulation of GABAergic signaling impacts cell signaling pathways, gene expression, and cellular metabolism. The compound’s influence on GABAergic signaling pathways is crucial for its anticonvulsant and anxiolytic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to diazepam, which then binds to the GABAA receptor. This binding increases the receptor’s affinity for GABA, enhancing its inhibitory effects . The positive allosteric modulation of the GABAA receptor by diazepam results in increased chloride ion influx, leading to hyperpolarization of neurons and reduced neuronal excitability . This mechanism underlies the compound’s anticonvulsant and anxiolytic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its conversion to diazepam and subsequent metabolism. The stability and degradation of this compound are influenced by enzymatic activity, leading to the rapid formation of diazepam . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with diazepam showing sustained anticonvulsant and anxiolytic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively counteracts the effects of organophosphate poisoning by enhancing GABAergic signaling . At high doses, toxic or adverse effects may occur, including excessive sedation and respiratory depression . Threshold effects have been observed, with higher doses required to achieve significant therapeutic effects in severe poisoning cases .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to diazepam by aminopeptidase enzymes . Diazepam is further metabolized by hepatic enzymes, including cytochrome P450 isoforms, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its therapeutic efficacy and safety profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Its water-soluble nature facilitates rapid absorption and distribution . Diazepam, the active form, is transported across cell membranes and distributed to various tissues, including the brain, where it exerts its pharmacological effects . Transporters and binding proteins may also play a role in its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound and its active form diazepam is influenced by targeting signals and post-translational modifications. Diazepam is primarily localized in the central nervous system, where it interacts with GABAA receptors on neuronal membranes . This localization is crucial for its therapeutic effects, as it enhances GABAergic signaling in specific brain regions involved in anxiety and seizure control.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Avizafone wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung von Diazepam mit einem Peptidmolekül umfassen. Die wichtigsten Schritte umfassen:

Bildung eines Diazepam-Derivats: Diazepam wird mit einer chlorierten Benzoylverbindung umgesetzt, um ein Benzoyl-Diazepam-Zwischenprodukt zu bilden.

Peptidkupplung: Das Zwischenprodukt wird dann mit einem Lysinderivat gekoppelt, um die endgültige this compound-Verbindung zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel:

Batchreaktoren: Einsatz von Batchreaktoren für die ersten Kupplungsreaktionen.

Reinigung: Reinigung des Endprodukts durch Kristallisations- oder Chromatographietechniken.

Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Avizafone unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: this compound wird durch Aminopeptidase-Enzyme im Blut hydrolysiert, um Diazepam und Lysin freizusetzen.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen, obwohl diese bei ihrer primären Anwendung weniger häufig vorkommen.

Häufige Reagenzien und Bedingungen:

Aminosäuren: Lysin ist ein wichtiges Reagenz bei der Synthese von this compound.

Enzyme: Aminopeptidase-Enzyme sind entscheidend für die Hydrolyse von this compound zu Diazepam.

Hauptsächlich gebildete Produkte: Das Hauptprodukt, das durch die Hydrolyse von this compound entsteht, ist Diazepam, der pharmakologisch aktive Wirkstoff .

Vergleich Mit ähnlichen Verbindungen

Avizafone ist im Vergleich zu anderen Benzodiazepinen aufgrund seiner Wasserlöslichkeit und schnellen Umwandlung in Diazepam einzigartig. Ähnliche Verbindungen umfassen:

Lorazepam: Wird für ähnliche Indikationen eingesetzt, hat aber andere pharmakokinetische Eigenschaften.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, intramuskulär verabreicht zu werden und schnell in Diazepam umgewandelt zu werden, was es in Notfallsituationen sehr effektiv macht .

Eigenschaften

IUPAC Name |

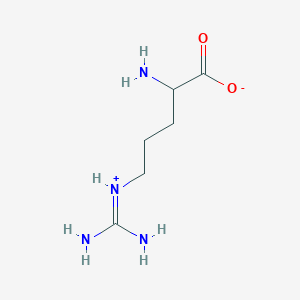

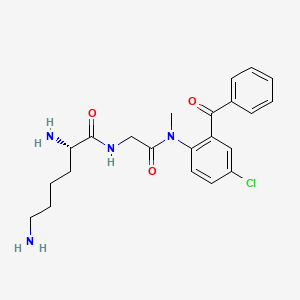

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKOVYBBGBGKTA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215868 | |

| Record name | Avizafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65617-86-9 | |

| Record name | Avizafone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65617-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avizafone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065617869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avizafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVIZAFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK71K78P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.